molecular formula C8H12ClNO B12851064 2-(1-chloropropyl)-4,5-dimethylOxazole

2-(1-chloropropyl)-4,5-dimethylOxazole

Cat. No.: B12851064
M. Wt: 173.64 g/mol
InChI Key: DOINISDXUBCXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-chloropropyl)-4,5-dimethylOxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloropropyl group attached to the second position of the oxazole ring, along with two methyl groups at the fourth and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloropropyl)-4,5-dimethylOxazole typically involves the reaction of 4,5-dimethylOxazole with 1-chloropropane under specific conditions. One common method is the nucleophilic substitution reaction where the oxazole ring acts as a nucleophile, attacking the electrophilic carbon in 1-chloropropane. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the oxazole ring, making it more nucleophilic.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloropropyl)-4,5-dimethylOxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The chloropropyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazoles.

Scientific Research Applications

2-(1-chloropropyl)-4,5-dimethylOxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1-chloropropyl)-4,5-dimethylOxazole exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(1-chloropropyl)-4,5-dimethylthiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-(1-chloropropyl)-4,5-dimethylimidazole: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.

    2-(1-chloropropyl)-4,5-dimethylisoxazole: Contains an oxygen and a nitrogen atom in different positions within the ring.

Uniqueness

2-(1-chloropropyl)-4,5-dimethylOxazole is unique due to its specific arrangement of atoms within the oxazole ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-(1-chloropropyl)-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C8H12ClNO/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4H2,1-3H3

InChI Key

DOINISDXUBCXEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=C(O1)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.